molecular formula C15H14ClNO B11176760 4-chloro-N-ethyl-N-phenylbenzamide

4-chloro-N-ethyl-N-phenylbenzamide

Cat. No.: B11176760
M. Wt: 259.73 g/mol
InChI Key: GDFHPRBUHFPBFM-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of benzamide, characterized by the presence of a chloro group at the para position of the benzene ring, an ethyl group, and a phenyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-ethyl-N-phenylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-ethyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

    Oxidation Reactions: It can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-alkoxy-N-ethyl-N-phenylbenzamide.

    Reduction: Corresponding amines like N-ethyl-N-phenylbenzamide.

    Oxidation: Corresponding acids or other oxidized derivatives.

Scientific Research Applications

4-Chloro-N-ethyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and the amide functionality play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    4-Chloro-N-phenylbenzamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

    N-ethyl-N-phenylbenzamide: Lacks the chloro group, which may influence its chemical properties and applications.

    4-Chloro-N-methyl-N-phenylbenzamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.

Uniqueness: 4-Chloro-N-ethyl-N-phenylbenzamide is unique due to the combination of the chloro group, ethyl group, and phenyl group, which confer specific chemical and biological properties. This combination allows for diverse applications and reactivity compared to its similar compounds.

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

4-chloro-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2H2,1H3

InChI Key

GDFHPRBUHFPBFM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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